1,4-Bis(vinyloxy)-butane (CAS 3891-33-6), commonly procured as 1,4-butanediol divinyl ether (BDDVE), is a highly reactive, bifunctional monomer featuring a linear aliphatic butane backbone flanked by two electron-rich vinyl ether groups. In industrial and laboratory procurement, it is primarily sourced as an ultra-low-viscosity reactive diluent and crosslinking agent for cationic photopolymerization and thiol-ene step-growth systems. The electron-donating nature of its ether oxygens stabilizes propagating carbocations, enabling exceptionally fast cure rates under UV or low-temperature thermal initiation. With a dynamic viscosity of approximately 1.2 mPa·s at 20 °C, BDDVE is a critical material selection for formulating high-solids, solvent-free coatings, inks, and 3D printing resins where rapid monomer conversion and strict rheological control are mandatory .
Substituting BDDVE with generic reactive diluents or structurally similar divinyl ethers compromises processability and final material performance. Replacing BDDVE with diethylene glycol divinyl ether (DEGDVE) introduces hydrophilic oxyethylene linkages into the polymer network, which increases water sensitivity and elevates the baseline formulation viscosity . Conversely, substituting it with 1,4-cyclohexanedimethanol divinyl ether (CHDMDVE) increases the rigidity of the crosslinked network, leading to higher shrinkage stress, warpage, and brittleness in cured films or 3D printed parts. Furthermore, relying solely on standard cycloaliphatic epoxies without a highly reactive vinyl ether diluent like BDDVE results in sluggish cure speeds and unworkably high bulk viscosities, often necessitating the addition of volatile organic solvents that violate zero-VOC manufacturing targets [1].
BDDVE demonstrates an exceptionally low dynamic viscosity of approximately 1.2 mPa·s at 20 °C. When compared head-to-head with diethylene glycol divinyl ether (DEGDVE), which has a viscosity of 2.2 mPa·s, BDDVE offers superior thinning efficiency for high-solids formulations. Furthermore, when used as a reactive diluent for standard cycloaliphatic epoxies (which typically exhibit viscosities of 200–400 mPa·s), the incorporation of BDDVE drastically reduces the bulk viscosity of the resin blend without requiring volatile organic solvents, directly enabling high-resolution 3D printing and high-speed inkjet applications .
| Evidence Dimension | Dynamic Viscosity at 20 °C |
| Target Compound Data | BDDVE: ~1.2 mPa·s |
| Comparator Or Baseline | DEGDVE: ~2.2 mPa·s; Cycloaliphatic Epoxies: >200 mPa·s |
| Quantified Difference | 45% lower viscosity than DEGDVE; >99% lower than standard epoxies |
| Conditions | Neat monomer viscosity measured at 20 °C |
Procuring BDDVE allows formulators to achieve target spray or jetting viscosities in solvent-free systems more efficiently than using heavier ether-linked analogs.
The electron-rich vinyl ether groups of BDDVE significantly accelerate the cationic polymerization kinetics when blended with slower-reacting epoxy monomers. Differential Scanning Calorimetry (DSC) data indicates that the addition of divinyl ethers like BDDVE to cycloaliphatic epoxy formulations results in a steeper reaction slope and lowers the onset temperature of thermal cationic cure to as low as 80 °C. Unlike standard epoxy homopolymerization, which can suffer from kinetic bottlenecks, the BDDVE-epoxy copolymerization achieves higher overall conversion rates and minimizes unreacted residual monomer, reducing odor and toxicity in the final cured product [1].
| Evidence Dimension | Cationic Cure Kinetics and Onset Temperature |
| Target Compound Data | BDDVE/Epoxy blend: Faster reaction rate (steeper DSC slope), onset ~80-100 °C |
| Comparator Or Baseline | Neat Cycloaliphatic Epoxy: Slower reaction rate, higher onset temperature |
| Quantified Difference | Significant reduction in cure onset temperature and time-to-gelation |
| Conditions | Thermal cationic curing with sulfonium/iodonium initiators monitored via DSC |
BDDVE is an essential procurement choice for high-speed manufacturing lines that require rapid curing with low thermal budgets or short UV exposure times.
BDDVE is highly effective in both radical and cationic step-growth polymerizations with dithiols. Under cationic conditions with trace acid catalysts (e.g., PTSA at -40 °C), BDDVE reacts with dithiols to form poly(thioacetal)s with near-quantitative conversion of both -SH and C=C groups. Similarly, under radical conditions, it forms poly(thioether)s. Compared to monovinyl ethers which only yield 1:1 adducts, the bifunctional nature of BDDVE allows for the synthesis of high-molecular-weight linear polymers or densely crosslinked networks without the early termination or side reactions often seen with less reactive or sterically hindered divinyl monomers[1].
| Evidence Dimension | Polymerization Conversion and Network Formation |
| Target Compound Data | BDDVE + Dithiol: Near-quantitative conversion to high-MW poly(thioacetal)s/poly(thioether)s |
| Comparator Or Baseline | Monovinyl ethers: Limited to 1:1 adduct formation |
| Quantified Difference | Enables true step-growth polymer network formation with >99% functional group conversion |
| Conditions | Cationic (PTSA catalyst) or radical (AIBN/UV) step-growth polymerization |
For advanced materials requiring uniform crosslink density and predictable mechanical properties, BDDVE provides the necessary bifunctional reactivity that monovinyl alternatives lack.
The chemical structure of BDDVE consists of a purely aliphatic 1,4-butane core, unlike diethylene glycol divinyl ether (DEGDVE) or triethylene glycol divinyl ether (TEGDVE), which contain hydrophilic ether (oxyethylene) linkages in their backbones. In cured polymer networks, the absence of these internal oxygen atoms in BDDVE significantly reduces water absorption and moisture permeability. When formulated into protective coatings or encapsulants, BDDVE-based networks exhibit superior hydrolytic stability and maintain their mechanical integrity in high-humidity environments compared to their PEG-derived divinyl ether counterparts .
| Evidence Dimension | Backbone Hydrophilicity and Water Absorption |
| Target Compound Data | BDDVE: Hydrophobic aliphatic 1,4-butane backbone |
| Comparator Or Baseline | DEGDVE / TEGDVE: Hydrophilic oxyethylene backbones |
| Quantified Difference | Elimination of internal ether linkages reduces moisture uptake and improves hydrolytic stability |
| Conditions | Cured crosslinked networks in high-humidity environments |
For electronic encapsulants and exterior coatings, procuring BDDVE prevents the moisture-induced degradation and swelling commonly associated with glycol-based reactive diluents.
BDDVE is the optimal reactive diluent for high-speed inkjet printing and industrial coatings. Its ultra-low viscosity (1.2 mPa·s) allows formulators to eliminate volatile solvents while maintaining the rapid cationic cure speeds required for high-throughput roll-to-roll processing, outperforming heavier analogs like DEGDVE .
In stereolithography (SLA) and digital light processing (DLP) 3D printing, BDDVE is blended with cycloaliphatic epoxies to accelerate cure kinetics. The aliphatic butane backbone provides essential flexibility to the cured network, preventing the warpage and brittleness associated with rigid monomers like CHDMDVE, while ensuring high-resolution layer curing at lower exposure energies [1].
For the production of specialized optical materials or degradable polymers, BDDVE is utilized in thiol-ene click chemistry. Its ability to undergo quantitative step-growth polymerization with dithiols under both cationic and radical conditions makes it a superior precursor for synthesizing well-defined, high-molecular-weight sulfur-containing polymers compared to monovinyl alternatives [2].
Flammable;Irritant;Environmental Hazard